8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate
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Overview
Description
5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester is a complex heterocyclic compound. This compound is part of the triazolo-diazepine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a diazepine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the desired ester groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the triazole or diazepine rings are replaced by other substituents using reagents like halides or amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Compared to other similar compounds, 5H-1,2,4-Triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylicacid,6,7-dihydro-,8-(1,1-dimethylethyl)3-ethylester stands out due to its unique structural features and diverse biological activities. Similar compounds include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and anti-inflammatory activities.
1,2,4-Triazolo[4,3-c]quinazoline: Demonstrates cytotoxic activity against various cancer cell lines.
Properties
Molecular Formula |
C14H22N4O4 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 5,6,7,9-tetrahydro-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8-dicarboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-5-21-12(19)11-16-15-10-9-17(7-6-8-18(10)11)13(20)22-14(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HXYMHNRYJDQPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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